ipratropium bromide
Overview
Description
Ipratropium bromide is a quaternary ammonium compound that acts as an anticholinergic agent. It is commonly used as a bronchodilator to treat respiratory conditions such as chronic obstructive pulmonary disease and asthma. The compound works by relaxing the smooth muscles in the airways, making it easier to breathe .
Mechanism of Action
Target of Action
Ipratropium bromide primarily targets the muscarinic acetylcholine receptors , specifically the M3 receptors . These receptors play a crucial role in the contraction of smooth muscles in the airways. By acting on these receptors, this compound can influence the bronchial muscle tone and mucus secretion .
Mode of Action
As an anticholinergic agent , this compound works by inhibiting the action of acetylcholine, a neurotransmitter that mediates the contraction of smooth muscles . It achieves this by competitively binding to the muscarinic acetylcholine receptors, thereby reducing the influence of acetylcholine on these receptors . This leads to the relaxation of smooth muscles in the airways, resulting in bronchodilation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway in the airways. By blocking the muscarinic acetylcholine receptors, this compound reduces the effect of acetylcholine, leading to a decrease in bronchial smooth muscle tone and mucus secretion . This results in the widening of the airways, facilitating better airflow .
Pharmacokinetics
This compound is commonly administered through inhalation, which allows it to produce a local effect without significant systemic absorption . The average clearance rate of ipratropium is 2.3 L/min with a renal clearance of 0.9 L/min . The elimination half-life is approximately 2 hours .
Result of Action
The primary result of this compound’s action is the relaxation of bronchial smooth muscles, leading to bronchodilation . This helps to alleviate symptoms associated with conditions like chronic obstructive pulmonary disease (COPD) and asthma by improving airflow . Additionally, it can also provide symptomatic relief for rhinorrhea associated with the common cold or seasonal allergic rhinitis .
Action Environment
The action of this compound is influenced by its method of administration. When administered through inhalation, it primarily acts on the airways, producing a local effect . The efficacy and stability of this compound can be influenced by factors such as the patient’s inhalation technique, the specific device used for administration, and the presence of other respiratory conditions .
Biochemical Analysis
Biochemical Properties
Ipratropium bromide acts as a nonselective muscarinic acetylcholine receptor antagonist and a bronchodilator . It competes with acetylcholine, inhibiting its action and thereby reducing the bronchoconstrictive effects of acetylcholine .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It is used to treat symptoms of chronic obstructive pulmonary disease (COPD) and asthma . It works by causing smooth muscles to relax , opening up the medium and large airways in the lungs .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as an anticholinergic agent. It appears to inhibit vagally mediated reflexes by antagonizing the action of acetylcholine . This antagonistic action is believed to be the primary mechanism by which this compound exerts its therapeutic effects.
Temporal Effects in Laboratory Settings
The onset of action for this compound is typically within 15 to 30 minutes and lasts for three to five hours This suggests that the effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, a study in dogs showed that low-dose this compound can decrease airway size by the initial, preferential blockade of neuronal M2 muscarinic receptors, whereas a larger dose of this compound blocks M3 muscarinic receptors on airway smooth muscle, resulting in bronchodilation .
Metabolic Pathways
This compound is metabolized in the gastrointestinal tract by the activity of the cytochrome P-450 isoenzymes . The absorbed portion is partially metabolized by ester hydrolysis to inactive metabolites, tropic acid, and tropane .
Transport and Distribution
This compound is poorly absorbed into the systemic circulation following oral administration . It is commonly administered through inhalation, which allows it to produce a local effect without presenting a significant systemic absorption .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ipratropium bromide typically involves the reaction of ethyl phenylacetate with isopropyl tropanol to form phenylacetate isopropyl tropeine. This intermediate then undergoes substitution, reduction, and addition reactions to yield this compound . Another method involves the use of tropine-N-isopropyl nortropine ester as a raw material, with chloroform as a solvent and methyl bromide as a reagent .
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and reducing environmental impact. The process involves the recovery of volatile raw materials like methyl bromide to minimize damage to the ozone layer and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions: Ipratropium bromide undergoes various chemical reactions, including quaternization, where noratropine or a related compound reacts with isopropyl bromide to introduce the isopropyl group . This reaction is crucial for imparting the drug’s bronchodilatory and muscarinic antagonist properties.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include ethyl phenylacetate, isopropyl tropanol, and methyl bromide. Reaction conditions often involve the use of solvents like chloroform and dichloromethane, with temperature control to optimize yield .
Major Products Formed: The primary product formed from these reactions is this compound itself, which is used in various pharmaceutical formulations for respiratory conditions .
Scientific Research Applications
Ipratropium bromide has a wide range of scientific research applications. In medicine, it is used to manage symptoms of chronic obstructive pulmonary disease and asthma by acting as a bronchodilator . It is also used in the treatment of rhinorrhea associated with the common cold and seasonal allergic rhinitis . In pharmaceutical research, this compound is studied for its efficacy and safety in various formulations, including dry powder inhalers . Additionally, it is used in analytical applications for quality control and calibration .
Comparison with Similar Compounds
Similar Compounds:
- Atropine
- Tiotropium bromide
- Albuterol
- Montelukast
- Prednisone
Uniqueness: Ipratropium bromide is unique among anticholinergic agents due to its specific action on muscarinic receptors in the airways, making it particularly effective as a bronchodilator . Compared to other bronchodilators like albuterol, which is a beta 2-adrenergic agonist, this compound has a different mechanism of action, providing an alternative treatment option for patients .
Properties
IUPAC Name |
[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19?,21?; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLMOSXCXGLMMN-CLTUNHJMSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60205-81-4 (Parent) | |
Record name | Ipratropium bromide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022254246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60858923, DTXSID10860753 | |
Record name | Ipratropium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Isopropylnoratropine methobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10860753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22254-24-6, 24358-20-1, 58073-59-9, 60251-88-9 | |
Record name | Ipratropium bromide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022254246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Isopropylnoratropine methobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024358201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (endo,Anti)-(1)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo(3.2.1)octane bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058073599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (exo,Syn)-(1)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo(3.2.1)octane bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060251889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ipratropium bromide | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Isopropylnoratropine methobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10860753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (exo,syn)-(±)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.462 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ipratropium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.779 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Endo-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.983 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IPRATROPIUM BROMIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJV4X1P2Z1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of ipratropium bromide (Atrovent)?
A1: this compound is an anticholinergic drug, meaning it blocks the action of acetylcholine in the body. Specifically, it acts as a competitive antagonist at muscarinic receptors, primarily M₃ receptors found in smooth muscle, including the airways. [] By blocking acetylcholine's effects at these receptors, this compound prevents bronchoconstriction and reduces mucus secretion in the airways. [, ]
Q2: What are the downstream effects of this compound binding to its target?
A2: By antagonizing muscarinic receptors, this compound inhibits the parasympathetic nervous system's control over airway smooth muscle. This leads to bronchodilation, reducing airway resistance and improving airflow. [] Additionally, it inhibits mucus secretion, further aiding in relieving airway obstruction. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C₂₀H₃₀BrNO₃. Its molecular weight is 414.3 g/mol.
Q4: How does the presence of preservatives in this compound solutions affect their stability?
A4: Studies show that preservatives like benzalkonium chloride and ethylenediaminetetraacetic acid (EDTA) in some this compound solutions can negatively impact its stability and even induce bronchoconstriction in certain individuals. [, ] Preservative-free this compound solutions have demonstrated greater stability and reduced risk of paradoxical bronchospasm. []
Q5: Are there concerns regarding the migration of semivolatile compounds in this compound inhalation solutions?
A5: Yes, there are concerns about the migration of semivolatile compounds, like vanillin, through the low-density polyethylene (LDPE) vials often used to package this compound solutions. [] Research suggests that secondary packaging, such as foil pouches, can effectively prevent this migration and maintain drug product integrity. []
Q6: How does the combination of this compound with beta-2 agonists like salbutamol (Ventolin) or fenoterol affect bronchodilation in patients with asthma or chronic obstructive pulmonary disease (COPD)?
A6: Combining this compound with beta-2 agonists like salbutamol or fenoterol often leads to synergistic bronchodilation, surpassing the efficacy of either drug alone. [, , , , , , , , ] This combination therapy proves particularly beneficial in managing acute asthma exacerbations and severe COPD. [, ]
Q7: Can this compound be used with corticosteroids like budesonide (Pulmicort) in treating respiratory conditions?
A7: Yes, this compound is frequently combined with inhaled corticosteroids like budesonide to manage inflammatory respiratory diseases like asthma, COPD, and bronchiolitis. [, , , , , ] This combination provides both bronchodilation and anti-inflammatory effects, resulting in enhanced symptom control and improved lung function. [, ]
Q8: What are the clinical applications of this compound?
A8: this compound is primarily used to manage respiratory conditions characterized by bronchoconstriction and mucus hypersecretion. These include: * Chronic Obstructive Pulmonary Disease (COPD): this compound is a mainstay treatment for COPD, offering sustained bronchodilation and improving lung function. [, , , ] * Asthma: While not a first-line therapy for acute asthma attacks, this compound can be used alongside beta-2 agonists, particularly in severe cases. [, , , ] * Bronchiolitis: In infants and young children, this compound, often in combination with other medications, helps relieve wheezing and improve breathing difficulties associated with bronchiolitis. [, , , ] * Rhinitis: this compound nasal spray effectively reduces rhinorrhea (runny nose) associated with allergic and non-allergic rhinitis, including the common cold. []
Q9: What are the different formulations of this compound available for administration?
A10: this compound is available in various formulations, including: * Metered-dose inhalers (MDIs): These are handheld devices that deliver a precise dose of this compound as an aerosol directly into the lungs. [, ] * Nebulizers: Nebulizers convert liquid this compound into a fine mist that can be easily inhaled, making it suitable for infants and individuals with severe breathing difficulties. [, , ] * Nasal sprays: This formulation delivers this compound directly to the nasal passages, effectively managing rhinorrhea. [] * Inhalation powder: This dry powder formulation offers an alternative to aerosols and might be preferred by individuals sensitive to propellants. []
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